![molecular formula C7H5BrClN3O2 B2356217 3-Bromoimidazo[1,2-b]pyridazine-2-carboxylic acid;hydrochloride CAS No. 2503206-68-4](/img/structure/B2356217.png)
3-Bromoimidazo[1,2-b]pyridazine-2-carboxylic acid;hydrochloride
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Overview
Description
3-Bromoimidazo[1,2-b]pyridazine-2-carboxylic acid;hydrochloride is a chemical compound with the molecular formula C7H4BrN3O2·HCl and a molecular weight of 278.49 g/mol . It is a derivative of imidazo[1,2-b]pyridazine, a fused bicyclic heterocycle known for its diverse biological activities and applications in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromoimidazo[1,2-b]pyridazine-2-carboxylic acid;hydrochloride typically involves the reaction of α-bromoketones with 2-aminopyridines . The reaction proceeds through a one-pot tandem cyclization/bromination process in the presence of tert-butyl hydroperoxide (TBHP) in ethyl acetate . The cyclization to form the imidazo[1,2-b]pyridazine core is promoted by further bromination, and no base is required .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and yield of the final product .
Chemical Reactions Analysis
Types of Reactions
3-Bromoimidazo[1,2-b]pyridazine-2-carboxylic acid;hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Cyclization Reactions: Formation of fused ring systems through cyclization processes.
Oxidation and Reduction Reactions: Modifications of the functional groups on the imidazo[1,2-b]pyridazine core.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines and thiols.
Cyclization Reactions: TBHP in ethyl acetate is commonly used.
Oxidation and Reduction Reactions: Various oxidizing and reducing agents can be employed depending on the desired transformation.
Major Products
The major products formed from these reactions include various substituted imidazo[1,2-b]pyridazine derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
Chemical Research Applications
Building Block for Synthesis
This compound serves as a crucial building block in the synthesis of more complex molecules. It is utilized in various chemical reactions including substitution, cyclization, and oxidation/reduction processes. The bromine atom in the structure can be substituted with different nucleophiles, allowing for the formation of a variety of derivatives. These derivatives can further be functionalized to enhance their chemical properties and reactivity.
Synthesis of Pharmaceuticals
3-Bromoimidazo[1,2-b]pyridazine-2-carboxylic acid; hydrochloride is significant in pharmaceutical chemistry as an intermediate in the synthesis of potent drugs. Notably, it is involved in the production of Ponatinib, a tyrosine kinase inhibitor used to treat chronic myeloid leukemia and Philadelphia chromosome-positive acute lymphoblastic leukemia. The compound's mechanism involves inhibiting tyrosine kinases that regulate cell growth and division.
Biological Applications
Antimicrobial and Anticancer Properties
Research has indicated that 3-Bromoimidazo[1,2-b]pyridazine-2-carboxylic acid; hydrochloride exhibits potential antimicrobial and anticancer activities. Studies have shown that compounds within the imidazo series can effectively combat multidrug-resistant strains of bacteria and cancer cells. For example, analogs of imidazo[1,2-a]pyridine have demonstrated significant activity against Mycobacterium tuberculosis (Mtb) and its resistant forms .
Industrial Applications
Material Development
In industry, this compound is explored for its potential in developing new materials and chemical processes. Its unique structural properties allow researchers to create innovative materials with specific functionalities tailored for various applications.
Case Study 1: Synthesis and Antimicrobial Activity
A study investigated the synthesis of 3-Bromoimidazo[1,2-b]pyridazine-2-carboxylic acid derivatives and their antimicrobial efficacy against Mtb. The synthesized compounds were screened for their minimum inhibitory concentration (MIC), revealing promising results with MIC values ranging from 0.03 to 5.0 μM against the Mtb H37Rv strain .
Case Study 2: Synthesis of Tyrosine Kinase Inhibitors
Another research focused on using 3-Bromoimidazo[1,2-b]pyridazine-2-carboxylic acid; hydrochloride as a precursor for synthesizing tyrosine kinase inhibitors. The study highlighted the compound's role in enhancing the selectivity and potency of these inhibitors against specific cancer cell lines .
Mechanism of Action
The mechanism of action of 3-Bromoimidazo[1,2-b]pyridazine-2-carboxylic acid;hydrochloride involves its interaction with specific molecular targets. For example, in the case of Ponatinib, the compound inhibits the activity of tyrosine kinases, which are enzymes involved in the signaling pathways that regulate cell growth and division . By inhibiting these enzymes, the compound can effectively halt the proliferation of cancer cells .
Comparison with Similar Compounds
Similar Compounds
3-Bromoimidazo[1,2-a]pyridine: Another brominated imidazo compound with similar synthetic routes and applications.
Imidazo[1,2-a]pyridines: A class of compounds with diverse biological activities and medicinal applications.
Uniqueness
3-Bromoimidazo[1,2-b]pyridazine-2-carboxylic acid;hydrochloride is unique due to its specific substitution pattern and the presence of the carboxylic acid and hydrochloride groups, which confer distinct chemical properties and reactivity compared to other imidazo derivatives .
Biological Activity
3-Bromoimidazo[1,2-b]pyridazine-2-carboxylic acid; hydrochloride is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications.
Chemical Structure and Properties
The compound features a fused bicyclic structure comprising an imidazole and a pyridazine ring, with a carboxylic acid group at the 2-position. Its molecular formula is C₇H₅BrN₃O₂·HCl, with a molecular weight of 232.59 g/mol. The presence of the bromine atom enhances its reactivity and facilitates interactions with biological targets.
Antimicrobial Properties
Research has indicated that derivatives of imidazo[1,2-b]pyridazine, including 3-bromoimidazo[1,2-b]pyridazine-2-carboxylic acid; hydrochloride, exhibit significant antimicrobial activity. A study highlighted that these compounds can selectively inhibit the growth of various pathogens, including multidrug-resistant strains of Mycobacterium tuberculosis (Mtb) .
Compound | MIC (μM) | Activity |
---|---|---|
3-Bromoimidazo[1,2-b]pyridazine-2-carboxylic acid | 0.03 - 5.0 | Potent against Mtb H37Rv |
2,7-Dimethylimidazo[1,2-a]pyridine-3-carboxamides | ≤0.006 | Excellent activity against Mtb |
Anti-inflammatory Effects
The compound has shown potential as an anti-inflammatory agent by targeting interleukin-17A (IL-17A). Inhibition of IL-17A disrupts the IL-23/IL-17 axis, which plays a crucial role in the pathogenesis of autoimmune diseases such as psoriasis and rheumatoid arthritis .
The biological effects of 3-bromoimidazo[1,2-b]pyridazine-2-carboxylic acid; hydrochloride can be attributed to its ability to modulate specific biochemical pathways:
- Targeting IL-17A : The compound binds to IL-17A, inhibiting its pro-inflammatory actions.
- Inhibition of Key Enzymes : It may also act as an enzyme inhibitor in various metabolic pathways related to inflammation and infection.
Structure-Activity Relationships (SAR)
Understanding the SAR of this compound is essential for optimizing its biological activity. Research has shown that modifications to the bromine substitution can enhance potency against specific targets while reducing cytotoxicity .
Key Findings from SAR Studies
- Bromine Substitution : Enhances reactivity and binding affinity to biological targets.
- Carboxylic Acid Group : Essential for maintaining biological activity and facilitating further chemical modifications.
- Fused Ring System : Contributes to the overall stability and interaction with biological macromolecules.
Case Studies
Several studies have investigated the efficacy of 3-bromoimidazo[1,2-b]pyridazine-2-carboxylic acid; hydrochloride in preclinical models:
- Anti-TB Activity : In vitro studies demonstrated an MIC range of 0.03 - 5.0 μM against Mtb H37Rv strains, indicating promising potential for tuberculosis treatment .
- Inflammatory Disease Models : Animal models treated with this compound exhibited significant reductions in inflammatory markers associated with psoriasis and rheumatoid arthritis .
Properties
IUPAC Name |
3-bromoimidazo[1,2-b]pyridazine-2-carboxylic acid;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrN3O2.ClH/c8-6-5(7(12)13)10-4-2-1-3-9-11(4)6;/h1-3H,(H,12,13);1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FIYMJCKCEHWJIC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC(=C(N2N=C1)Br)C(=O)O.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrClN3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.49 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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